6-(3-Bromophenyl)-2-methylpyrimidin-4-ol
Overview
Description
The compound “6-(3-Bromophenyl)-2-methylpyrimidin-4-ol” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with a bromophenyl group and a methyl group .
Synthesis Analysis
The synthesis of such compounds typically involves multi-step procedures that may include bromination, esterification, and the formation of diarylmethanols . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction . The electron densities and the HOMO–LUMO gap have been calculated using the DFT method .Chemical Reactions Analysis
The chemical reactivity of diarylmethanols and their derivatives often involves reactions at the hydroxyl group or the aromatic rings. The presence of a bromo substituent can make the compound amenable to further substitution reactions due to the bromine’s leaving group ability .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(3-Bromophenyl)-2-methylpyrimidin-4-ol” can be inferred from related compounds. The presence of bromine is likely to increase the molecular weight and density compared to non-brominated analogs .Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(3-bromophenyl)-2-methyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-7-13-10(6-11(15)14-7)8-3-2-4-9(12)5-8/h2-6H,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PERGOMXOJYQSCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Bromophenyl)-2-methylpyrimidin-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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